molecular formula C21H26N2O5 · HCl B613077 (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride CAS No. 28252-55-3

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride

Cat. No.: B613077
CAS No.: 28252-55-3
M. Wt: 422.91
InChI Key:
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Description

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes amino, methoxyphenyl, and oxopentanoate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multiple steps:

    Formation of the Amino Group:

    Attachment of Methoxyphenyl Groups: The bis(4-methoxyphenyl)methyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of the Oxopentanoate Group: This step may involve esterification or other carbonyl chemistry techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the oxopentanoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Possible use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate: Without the hydrochloride salt.

    ®-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride: The enantiomer of the compound.

    Other amino acid derivatives: Compounds with similar amino and oxopentanoate groups.

Uniqueness

The uniqueness of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride lies in its specific stereochemistry and the presence of the bis(4-methoxyphenyl)methyl group, which may confer unique biological or chemical properties.

Properties

IUPAC Name

methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSABRSNHTWDF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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